molecular formula C16H14Br2FN3O B15016717 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Katalognummer: B15016717
Molekulargewicht: 443.11 g/mol
InChI-Schlüssel: GJUPEZUQXCGACZ-ODCIPOBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C16H13Br2FN3O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the hydrazide derivative from the corresponding acid chloride. This is followed by a condensation reaction with an appropriate aldehyde to form the final product. The reaction conditions generally require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential in industrial settings to produce this compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
  • 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Uniqueness

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the acetohydrazide moiety provides distinct properties that differentiate it from similar compounds.

This article provides a comprehensive overview of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C16H14Br2FN3O

Molekulargewicht

443.11 g/mol

IUPAC-Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2FN3O/c1-10-6-13(17)16(14(18)7-10)20-9-15(23)22-21-8-11-2-4-12(19)5-3-11/h2-8,20H,9H2,1H3,(H,22,23)/b21-8+

InChI-Schlüssel

GJUPEZUQXCGACZ-ODCIPOBUSA-N

Isomerische SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=C(C=C2)F)Br

Kanonische SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.